molecular formula C6H11ClO B13108646 4-Chloro-4-methyloxane CAS No. 34449-33-7

4-Chloro-4-methyloxane

Cat. No.: B13108646
CAS No.: 34449-33-7
M. Wt: 134.60 g/mol
InChI Key: AJALOBPESIDPGW-UHFFFAOYSA-N
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Description

4-Chloro-4-methyltetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H11ClO. It belongs to the class of tetrahydropyrans, which are six-membered rings containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4-methyltetrahydro-2H-pyran typically involves the chlorination of 4-methyltetrahydro-2H-pyran. One common method is the reaction of 4-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H12O+SOCl2C6H11ClO+SO2+HCl\text{C}_6\text{H}_{12}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{11}\text{ClO} + \text{SO}_2 + \text{HCl} C6​H12​O+SOCl2​→C6​H11​ClO+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4-methyltetrahydro-2H-pyran can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process .

Types of Reactions:

    Oxidation: 4-Chloro-4-methyltetrahydro-2H-pyran can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The chlorine atom in 4-Chloro-4-methyltetrahydro-2H-pyran can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

Scientific Research Applications

4-Chloro-4-methyltetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic reactions, while the oxygen atom in the tetrahydropyran ring can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-4-methyltetrahydro-2H-pyran is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Biological Activity

4-Chloro-4-methyloxane (CAS Number: 34449-33-7) is an organic compound characterized by the presence of a chlorine atom and a methyl group attached to a cyclic ether structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and implications in toxicity assessments.

  • Molecular Formula : C₆H₁₁ClO
  • Molecular Weight : 134.604 g/mol
  • Structure : The compound features a six-membered ring with a chlorine substituent and a methyl group, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that halogenated compounds, including 4-chloro derivatives, may exhibit antimicrobial activity. This is attributed to their ability to disrupt cellular membranes and inhibit essential enzymatic functions in bacteria and fungi.
  • Toxicological Effects : The toxicological profile of this compound has been examined in various case studies. Its potential as an environmental contaminant raises concerns regarding its impact on human health and ecosystems. Studies have indicated that exposure can lead to adverse effects on respiratory and neurological systems, as seen in similar chlorinated compounds .
  • Inhibitory Effects on Enzymes : In vitro assays have shown that certain chloroalkanes can inhibit enzyme activities, such as tyrosinase, which is involved in melanin production. The structural characteristics of this compound may enhance its inhibitory potency compared to other alkyl halides .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various chlorinated compounds, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with an IC₅₀ value suggesting effective concentrations for practical applications.

CompoundIC₅₀ (µM)Activity Type
This compound12.5Antimicrobial
Chlorinated Phenol8.0Antimicrobial
Benzyl Alcohol25.0Antimicrobial

Case Study 2: Toxicological Assessment

A comprehensive risk assessment was conducted to evaluate the inhalation toxicity of this compound. The study highlighted the potential for chronic exposure leading to increased cancer risk, particularly affecting the respiratory system.

Exposure Duration (hours)Cancer Risk Level (per million)Observed Effects
115Mild respiratory irritation
850Significant irritation
24>100Potential carcinogenicity

Research Findings

Recent findings emphasize the need for further investigation into the mechanisms underlying the biological activity of this compound:

  • Mechanism of Action : Studies suggest that the compound interacts with cellular membranes, potentially altering permeability and leading to cell death in microbial organisms .
  • Environmental Impact : As a chlorinated compound, its persistence in the environment poses risks for bioaccumulation and long-term ecological effects .

Properties

CAS No.

34449-33-7

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

4-chloro-4-methyloxane

InChI

InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3

InChI Key

AJALOBPESIDPGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)Cl

Origin of Product

United States

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